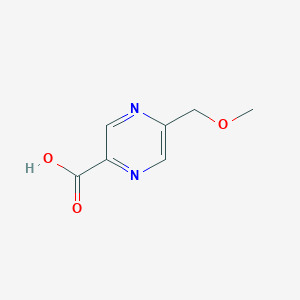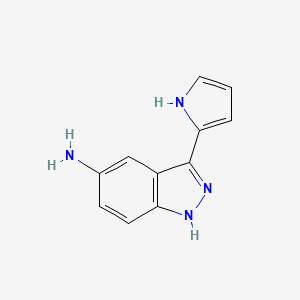
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is a heterocyclic compound that features both pyrrole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, resulting in the formation of the desired compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Difluoro {2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
- 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles
Uniqueness
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is unique due to its combination of pyrrole and indazole rings, which provides distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
351456-35-4 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H10N4/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,12H2,(H,14,15) |
InChI Key |
ZWFCDGCOVKUWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
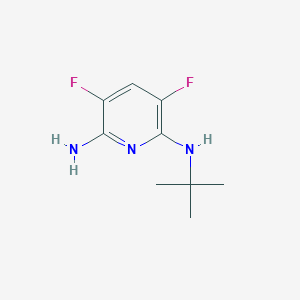
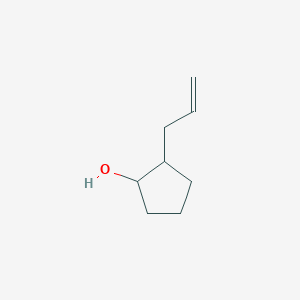
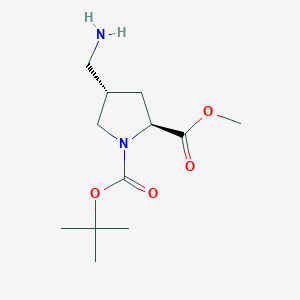
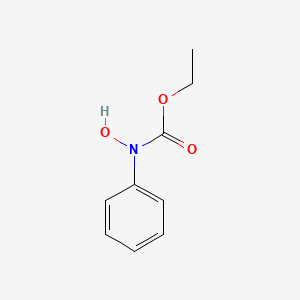
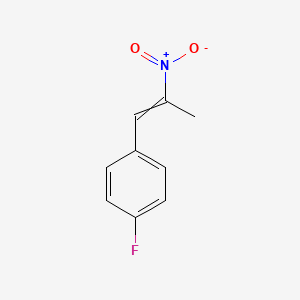
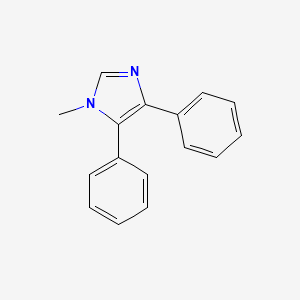
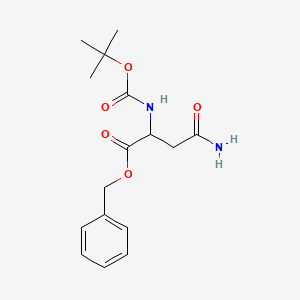
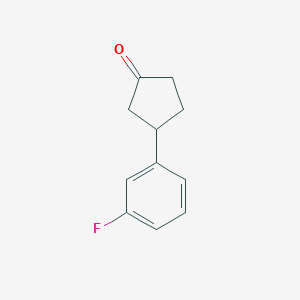
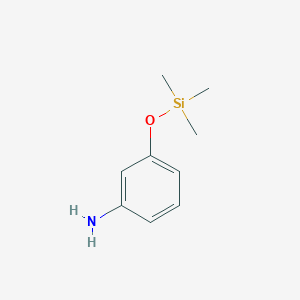
![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)
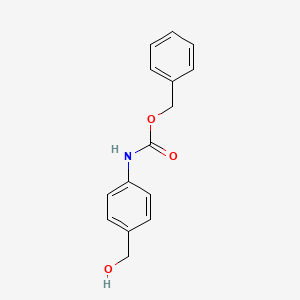
![2-(Benzo[1,3]dioxol-5-ylmethyl-methyl-amino)-ethanol](/img/structure/B8773426.png)
